

Fluchloraminopyr: A Technical Guide to its Herbicidal Spectrum Against Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fluchloraminopyr	
Cat. No.:	B13841138	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloraminopyr is a novel, new-generation systemic herbicide belonging to the synthetic auxin class. Developed by Qingdao Kingagroot Chemical, it offers a broad spectrum of weed control, targeting both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.[1][2] [3] Often formulated as **Fluchloraminopyr**-tefuryl, a proherbicide, it is designed for high activity, systemic action, and efficacy against weeds resistant to other herbicide modes of action, such as glyphosate and glufosinate.[4] This technical guide provides an in-depth overview of the herbicidal spectrum of **Fluchloraminopyr**, its mechanism of action, and the experimental protocols relevant to its evaluation.

Herbicidal Spectrum and Efficacy

Fluchloraminopyr demonstrates a broad-spectrum activity against a wide range of economically important weeds. The following tables summarize the available data on its efficacy against various monocot and dicot species. The data is primarily based on information provided by the manufacturer, KingAgroot, for the proherbicide **Fluchloraminopyr**-tefuryl.[4]

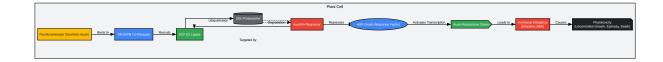
Table 1: Herbicidal Efficacy of **Fluchloraminopyr**-tefuryl against Dicotyledonous (Broadleaf) Weeds[4]

Weed Species	Common Name	Susceptibility (% Control)
Abutilon theophrasti	Velvetleaf	90-99%
Amaranthus retroflexus	Redroot Pigweed	80-89%
Arenaria serpyllifolia	Thyme-leaf Sandwort	80-89%
Bidens pilosa	Hairy Beggarticks	80-89%
Capsella bursa-pastoris	Shepherd's-purse	80-89%
Chenopodium album	Common Lambsquarters	80-89%
Cirsium arvense	Canada Thistle	80-89%
Cirsium japonicum	Japanese Thistle	90-99%
Cleome viscosa	Asian Spiderflower	90-99%
Convolvulus arvensis	Field Bindweed	90-99%
Conyza bonariensis	Hairy Fleabane	80-89%
Conyza canadensis	Horseweed	80-89%
Descurainia sophia	Flixweed	90-99%
Euphorbia helioscopia	Sun Spurge	90-99%
Galium aparine	Cleavers	90-99%
Gnaphalium affine	Cudweed	90-99%
Hemistepta lyrata	-	90-99%
Lindernia procumbens	False Pimpernel	90-99%
Lithospermum arvense	Field Gromwell	90-99%
Ludwigia prostrata	Creeping Water Primrose	80-89%
Malachium aquaticum	Water Chickweed	90-99%
Mentha haplocalyx	Field Mint	90-99%
Rorippa indica	Indian Yellow Cress	80-89%

Silene conoidea	-	90-99%
Solanum nigrum	Black Nightshade	90-99%
Torilis scabra	Rough Hedgeparsley	90-99%
Trifolium spp.	Clover	90-99%
Veronica didyma	-	90-99%

Table 2: Herbicidal Efficacy of **Fluchloraminopyr**-tefuryl against Monocotyledonous (Grass) Weeds[4]

Weed Species	Common Name	Susceptibility (% Control)
Commelina communis	Asiatic Dayflower	80-89%
Cynodon dactylon	Bermudagrass	80-89%
Dactyloctenium aegyptium	Crowfoot Grass	80-89%
Digitaria sanguinalis	Large Crabgrass	80-89%
Echinochloa crus-galli	Barnyardgrass	80-89%
Eleusine indica	Goosegrass	80-89%
Leptochloa chinensis	Chinese Sprangletop	80-89%
Setaria viridis	Green Foxtail	80-89%


Mechanism of Action: Synthetic Auxin Signaling Pathway

Fluchloraminopyr acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] This leads to a disruption of normal plant growth and development in susceptible species. The key steps in the signaling pathway are as follows:

 Perception: Fluchloraminopyr binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of auxin co-receptors.[6][7]

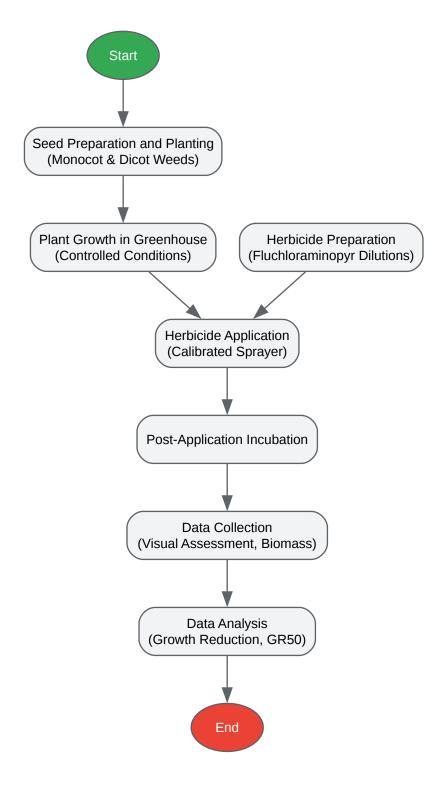
- Derepression of Gene Expression: This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome.[5][7]
- Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the
 activation of Auxin Response Factors (ARFs), which are transcription factors that regulate
 the expression of auxin-responsive genes.[5][8]
- Hormonal Imbalance and Phytotoxicity: The overexpression of these genes leads to a
 cascade of physiological disruptions, including the overproduction of ethylene and abscisic
 acid (ABA).[6] This hormonal imbalance results in uncontrolled cell division and elongation,
 leading to characteristic symptoms of auxin herbicide phytotoxicity such as epinasty (twisting
 and curling of stems and leaves), tissue swelling, and ultimately, plant death.[6]

Click to download full resolution via product page

Caption: Synthetic auxin (Fluchloraminopyr) signaling pathway leading to phytotoxicity.

Experimental Protocols

Detailed experimental protocols for the efficacy testing of **Fluchloraminopyr** are not publicly available. However, standard methodologies for evaluating the herbicidal activity of synthetic auxins can be adapted. The following sections outline representative protocols for greenhouse and field trials.



Greenhouse Bioassay Protocol

This protocol is designed to determine the dose-response of various weed species to **Fluchloraminopyr** in a controlled environment.

- 1. Plant Material and Growth Conditions:
- Obtain certified seeds of target monocot and dicot weed species.
- Plant seeds in pots or trays containing a standardized potting mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C day, 20-25°C night), light (e.g., 16-hour photoperiod), and humidity.
- 2. Herbicide Application:
- Prepare a stock solution of Fluchloraminopyr in a suitable solvent.
- Create a series of dilutions to achieve a range of application rates (e.g., corresponding to field rates from 162 to 360 g a.i./ha and fractions/multiples thereof).[4]
- Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage)
 using a calibrated laboratory sprayer to ensure uniform coverage.
- Include an untreated control group for comparison.
- 3. Data Collection and Analysis:
- Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment)
 using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
- At the end of the experiment, harvest the above-ground biomass of the surviving plants.
- Determine the fresh and dry weight of the biomass.
- Calculate the percent growth reduction relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., dose-response curves) to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Click to download full resolution via product page

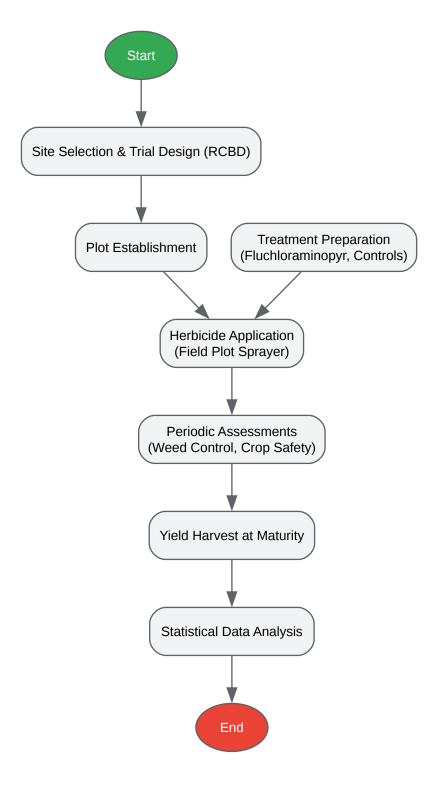
Caption: General workflow for a greenhouse bioassay of herbicide efficacy.

Field Trial Protocol

Foundational & Exploratory

This protocol outlines the methodology for evaluating the efficacy of **Fluchloraminopyr** under real-world field conditions.

- 1. Site Selection and Trial Design:
- Select a field with a natural and uniform infestation of the target weed species.
- Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.
- Establish individual plots of a sufficient size to allow for accurate application and assessment, with buffer zones to prevent spray drift.
- 2. Treatment Application:
- Prepare tank mixes of **Fluchloraminopyr** at various application rates.
- Include an untreated (weedy) control and a commercial standard herbicide for comparison.
- Apply the treatments using a calibrated field plot sprayer at the appropriate weed and crop growth stage (for post-emergence applications).
- 3. Data Collection:
- Weed Control:
 - Conduct visual assessments of percent weed control at regular intervals after application.
 - Perform weed counts and determine weed biomass from quadrats placed randomly within each plot.
- Crop Safety:
 - Visually assess crop injury (phytotoxicity) on a percentage scale.
 - Measure crop height and stand density.
- Yield:



- At crop maturity, harvest the yield from a designated area within each plot.
- Measure and record the yield, adjusting for moisture content.

4. Data Analysis:

 Analyze the weed control, crop safety, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Click to download full resolution via product page

Caption: Standard workflow for conducting a herbicide field trial.

Conclusion

Fluchloraminopyr is a promising new synthetic auxin herbicide with a broad herbicidal spectrum, demonstrating efficacy against a wide range of both monocot and dicot weeds. Its mode of action, typical of synthetic auxins, involves the disruption of hormonal balance and uncontrolled growth in susceptible plants. While specific quantitative efficacy data and detailed experimental protocols for Fluchloraminopyr are not widely published, the information provided by the manufacturer and the adaptation of standard herbicide evaluation methodologies offer a solid foundation for further research and development. This technical guide provides a comprehensive overview for professionals in the field, highlighting the potential of Fluchloraminopyr as an effective tool in modern weed management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fluchloraminopyr & Fluchloraminopyr-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical ISO Published in June 2022 News & Updates [chemrobotics.in]
- 2. KingAgroot [kingagroot.com]
- 3. KingAgroot [kingagroot.com]
- 4. kingagroot.com [kingagroot.com]
- 5. scielo.br [scielo.br]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fluchloraminopyr: A Technical Guide to its Herbicidal Spectrum Against Monocots and Dicots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13841138#herbicidal-spectrum-of-fluchloraminopyr-against-monocots-and-dicots]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com